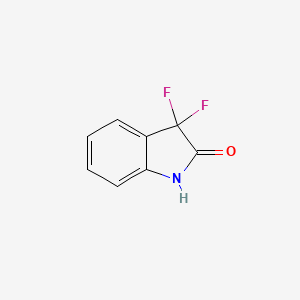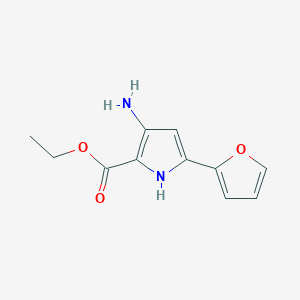
ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate
説明
“Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate” is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a furan ring, which is a five-membered aromatic ring with one oxygen atom. The compound also has an ethyl ester group and an amino group attached to the pyrrole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through methods similar to those used for related compounds. For instance, furan compounds can be synthesized through the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Pyrrole compounds can be synthesized through several methods, including the Knorr Pyrrole Synthesis, which involves the reaction of α-amino ketones or α-amino-β-ketoesters .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and furan rings, along with the ethyl ester and amino groups. The presence of these functional groups would likely confer certain chemical properties to the compound, such as its reactivity and polarity .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrole and furan rings, as well as the ethyl ester and amino groups. For instance, the amino group could potentially undergo reactions such as acylation or alkylation, while the ethyl ester group could undergo reactions such as hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings would likely contribute to its stability and rigidity, while the ethyl ester and amino groups could potentially influence its solubility and reactivity .
科学的研究の応用
Synthesis and Chemical Properties
- Sal'nikova et al. (2017) described the synthesis of substituted ethyl carboxylates through a one-pot reaction involving ethyl pyrrole carboxylates, malononitrile, and furan dione, highlighting a method for creating spiro compounds with potential applications in organic synthesis Sal'nikova et al., 2017.
- Research by Singh et al. (2014) focused on the synthesis and characterization of a pyrrole chalcone derivative, demonstrating the compound's potential for forming multiple interactions and suggesting applications in molecular design Singh et al., 2014.
Biological Activities
- Phutdhawong et al. (2019) explored the biological activities of methyl furan carboxylate derivatives, finding significant cytotoxicity against cancer cell lines and antibacterial properties, indicating potential pharmaceutical applications Phutdhawong et al., 2019.
- Hassan (2007) synthesized derivatives of substituted furan and pyrrole, some of which showed promising antimicrobial activities, suggesting potential use in developing new antimicrobial agents Hassan, 2007.
Chemical Transformations and Reactions
- Cirrincione et al. (1987) studied the oxidation of substituted pyrroles, providing insights into the chemical behavior of these compounds under certain conditions, which can be useful in organic chemistry Cirrincione et al., 1987.
- Ravindra et al. (2008) reported the conversion of ethyl amino furan carboxylate into thiadiazolopyrimidinones, a process that could be relevant for the synthesis of novel compounds with various applications Ravindra et al., 2008.
Novel Compound Synthesis
- Zaki et al. (2017) focused on synthesizing pyrrolyl selenolopyridine compounds with remarkable antioxidant activity, suggesting potential use in developing new antioxidant agents Zaki et al., 2017.
特性
IUPAC Name |
ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-11(14)10-7(12)6-8(13-10)9-4-3-5-16-9/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXHNQHBLPIRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444380 | |
| Record name | ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
CAS RN |
237435-96-0 | |
| Record name | ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

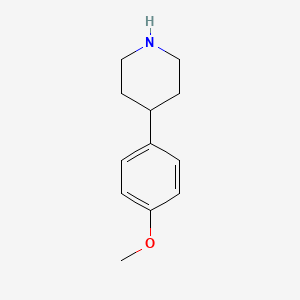
![[1-(3-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1366440.png)
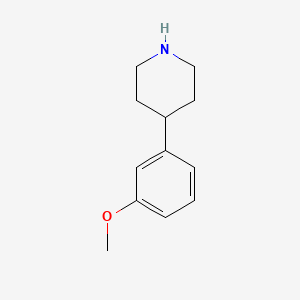
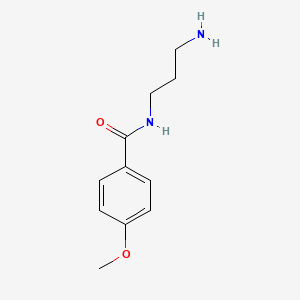
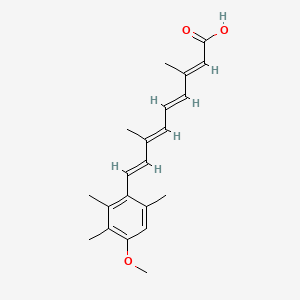
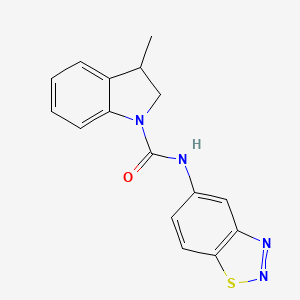
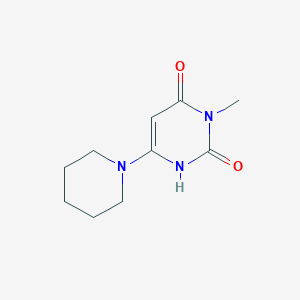
![{3-oxo-1-[(2E)-3-phenylprop-2-enyl]piperazin-2-yl}acetic acid](/img/structure/B1366461.png)
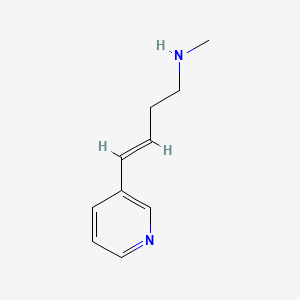
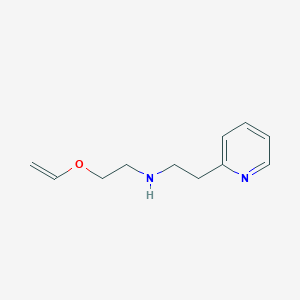
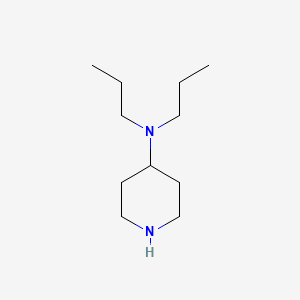
![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)
![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)
